ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate
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Overview
Description
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate is a complex organic compound with a unique structure that combines a quinoxaline core with a methoxyphenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the esterification of the resulting compound with ethyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or the methoxyphenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines .
Scientific Research Applications
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the quinoxaline core.
Ethyl (4-methoxybenzoyl)acetate: Contains a methoxyphenyl group but has a different core structure.
Chalcone derivatives: Share the methoxyphenyl group but have a different overall structure.
Uniqueness
Ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate is unique due to its combination of a quinoxaline core with a methoxyphenyl group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
4647-16-9 |
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Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-4-ium-1-yl]oxyacetate |
InChI |
InChI=1S/C19H18N2O6/c1-3-26-17(22)12-27-21-16-7-5-4-6-15(16)20(24)18(19(21)23)13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
WPRIRGVNFFTTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)OC)[O-] |
solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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